molecular formula C9H5NO5 B171914 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid CAS No. 167902-99-0

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid

Cat. No.: B171914
CAS No.: 167902-99-0
M. Wt: 207.14 g/mol
InChI Key: HVIZTWSCWFPXES-UHFFFAOYSA-N
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Scientific Research Applications

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other advanced materials.

Biochemical Analysis

Biochemical Properties

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or activation depending on the specific enzyme and context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways and causing mitochondrial membrane potential loss . Additionally, it can alter gene expression profiles related to stress responses and metabolic processes, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in DNA repair, thereby affecting cell survival and proliferation . It also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions but can degrade over time when exposed to air and moisture . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, including prolonged activation of stress response pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating metabolic pathways and enhancing stress responses. At high doses, it can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and energy metabolism. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall cellular metabolism . For instance, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby influencing energy production and utilization in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular responses to the compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Its presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins.

Chemical Reactions Analysis

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines .

Comparison with Similar Compounds

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is unique due to its specific structure and chemical properties. Similar compounds include:

Compared to these compounds, this compound exhibits unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIZTWSCWFPXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438552
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167902-99-0
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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